An In-depth Technical Guide to the Structure Elucidation of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid
An In-depth Technical Guide to the Structure Elucidation of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid
Introduction
(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore capable of forming reversible covalent bonds with diols, and a cyclohexylsulfamoyl group, which can impart specific physicochemical properties and engage in various intermolecular interactions. These characteristics make it a valuable building block for the design of targeted therapies, including enzyme inhibitors and chemical sensors. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this molecule, grounded in established analytical principles and field-proven methodologies.
Molecular Structure and Connectivity: A Spectroscopic Approach
The primary objective of structural elucidation is to unambiguously determine the atomic connectivity and spatial arrangement of the molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed to assign every proton and carbon atom.
Expert Insight: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable proton signals of the B(OH)₂ and N-H groups. For this analysis, we will consider spectra acquired in DMSO-d₆.
1.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J), and integration.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Temperature: 298 K
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Number of Scans: 16-32
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Relaxation Delay: 2 s
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Spectral Width: -2 to 12 ppm
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Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the solvent peak (DMSO-d₆) to δ 2.50 ppm.
Data Presentation: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.20 | s (broad) | - | 2H | B(OH )₂ |
| ~7.85 | d | ~8.4 | 2H | Ar-H (ortho to B(OH)₂) |
| ~7.75 | d | ~8.4 | 2H | Ar-H (ortho to SO₂NH) |
| ~7.60 | d | ~7.8 | 1H | NH |
| ~3.00 | m | - | 1H | N-CH (cyclohexyl) |
| ~1.70 - 1.00 | m | - | 10H | Cyclohexyl CH ₂ |
Causality Behind Assignments: The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing boronic acid group will be deshielded and appear at a lower field compared to those ortho to the sulfamoyl group. The broad singlet for the B(OH)₂ protons is characteristic and its integration confirms the presence of the boronic acid moiety. The N-H proton will also be a broad signal that may exchange with D₂O. The cyclohexyl protons will appear as a complex multiplet in the aliphatic region.
1.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample as for ¹H NMR.
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Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
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Acquisition Parameters:
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Technique: Proton-decoupled
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Number of Scans: 1024 or more
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Relaxation Delay: 2 s
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Data Processing: Apply a Fourier transform and reference the solvent peak (DMSO-d₆) to δ 39.52 ppm.
Data Presentation: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Ar-C -SO₂ |
| ~134.5 | Ar-C -B |
| ~130.0 | Ar-C H (ortho to B(OH)₂) |
| ~126.0 | Ar-C H (ortho to SO₂NH) |
| ~55.0 | N-C H (cyclohexyl) |
| ~32.5 | Cyclohexyl C H₂ |
| ~25.0 | Cyclohexyl C H₂ |
| ~24.5 | Cyclohexyl C H₂ |
Expert Insight: The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[1] Two-dimensional techniques like HMQC and HMBC are invaluable for confirming these assignments.
Visualization: NMR Correlation Workflow
Caption: Plausible synthetic route for the target compound.
Purity is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
Experimental Protocol: HPLC Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
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Detection: UV at 254 nm.
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Analysis: The purity is determined by the area percentage of the main peak.
Conclusion
The structural elucidation of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy provides the detailed carbon-proton framework, FTIR confirms the presence of key functional groups, and HRMS validates the elemental composition with high accuracy. When combined with knowledge of the synthetic route and purity analysis, these methods provide an irrefutable and self-validating confirmation of the molecule's structure, enabling its confident use in research and development.
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